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The table below summarizes the core design elements of a phase 2 clinical trial investigating Nazartinib as a

first-line treatment for EGFR-mutant NSCLC [1].

Trial Aspect Specification

Study Identifier NCT02108964 [1]

Phase 1/2 [1]

Primary Objective Assess efficacy of first-line nazartinib [1]

Design Single-arm, open-label, multicenter [1]

Patient Population Treatment-naive, Stage IIIB/IV NSCLC with EGFR L858R and/or ex19del
mutations [1]

Intervention Nazartinib 150 mg, orally, once daily [1]

Primary Endpoint Overall Response Rate (ORR) per blinded independent review committee

(BIRC) [1]

Key Secondary
Endpoints

Duration of Response (DOR), Progression-Free Survival (PFS), Overall

Survival (OS), Safety [1]

Patient Selection and Stratification
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Precise patient selection was critical. Key inclusion criteria required [1]:

Histologically confirmed stage IIIB/IV NSCLC.
Documented EGFR L858R and/or exon 19 deletion (ex19del) mutations. Patients with other

uncommon sensitizing mutations (L861Q, G719X, S768I) were also eligible.
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Notable exclusion criteria included [2]:

Past or current interstitial lung disease.
Uncontrolled, clinically significant heart disease.

Severe liver or kidney impairment.

Efficacy and Safety Outcomes

The phase 2 results demonstrated the following efficacy and safety profile in 45 treated patients [1]:

Outcome Measure Result

Overall Response Rate (ORR) 69% (per BIRC)

Disease Control Rate (DCR) 91%

Median Duration of Response (DOR) 25.0 months

Median Progression-Free Survival (PFS) 18.0 months

Median Overall Survival (OS) Not Reached (56% at 33 months)

Common All-Grade Adverse Events (AEs) Rash (84%), Diarrhea (64%), Pruritus (40%)

Grade 3/4 AEs Rash (24%), Diarrhea (7%)

The trial highlighted CNS activity. In 12 patients with baseline brain metastases, the intracranial ORR was

25%, and the intracranial DCR was 91%, indicating Nazartinib can penetrate the blood-brain barrier and

exert antitumor effects [1].
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Current Developmental Status

While the phase 1/2 trial (NCT02108964) has been completed [3], the broader clinical development program

for Nazartinib has seen limited progress. Several other trials have been terminated or completed without

proceeding to later-phase studies [3]. One trial was terminated due to slow patient accrual, while another

was stopped for business reasons, not safety concerns [3]. As of now, Nazartinib has not advanced to Phase

3 clinical trials.

Detailed Experimental Protocols

Protocol 1: Clinical Trial of First-Line Nazartinib

This protocol outlines the methodology for the phase 2 study of Nazartinib in treatment-naive patients [2]

[1].

Study Schema: The trial was a single-arm, open-label study. All eligible participants received the

investigational intervention without a control group [1].
Dosing Regimen: Nazartinib was administered orally at 150 mg once daily in continuous 28-day

cycles. Treatment continued until disease progression, unacceptable toxicity, or patient
withdrawal of consent [1].

Efficacy Assessments: Tumor assessments were conducted via computed tomography (CT) or
magnetic resonance imaging (MRI) every 6 weeks for the first 48 weeks, and every 12 weeks

thereafter. Response was evaluated per RECIST 1.1 guidelines [1].
Statistical Considerations: The sample size of 45 patients was calculated based on achieving a

target ORR. Efficacy analyses were performed on the full analysis set. Time-to-event endpoints like
PFS and OS were analyzed using the Kaplan-Meier method [2] [1].

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol is used in preclinical drug development to understand a compound's metabolic profile, as

applied to Nazartibi [4]n.

Objective: To establish a rapid, specific UPLC-MS/MS methodology for determining Nazartinib
levels in Human Liver Microsomes (HLMs) and to estimate its metabolic stability [4].

Methodology:
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Incubation: Nazartinib is incubated in HLMs with necessary co-factors.

Analysis: Samples are analyzed using UPLC-MS/MS.
Quantification: A validated bioanalytical method is used with a calibration curve ranging from 1
to 3000 ng/mL.
Data Analysis: Key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are

calculated [4].
Outcome: For Nazartinib, the intrinsic clearance was 46.48 mL/min/kg and the in vitro half-life was

17.44 minutes. The study suggested that the dimethylamino-butenoyl moiety could be a target for
structural modification to improve metabolic stability [4].

Visualized Workflows and Pathways

Nazartinib Trial Design and Analysis Workflow

The following diagram illustrates the flow of the phase 2 clinical trial, from screening to final analysis.
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Patient Screening & Enrollment

Inclusion/Exclusion Criteria Assessment

Baseline Tumor Assessment
(RECIST 1.1)

Initiate Nazartinib
(150 mg, orally, once daily)

Treatment Cycles
(28-day cycles)

Safety Monitoring
(Adverse Events)

Tumor Assessment
(q6wk for 48wk, then q12wk)

Scheduled IntervalsContinuous Until PD, Toxicity,
or Withdrawal

Disease Progression
(Treatment Discontinuation)

Upon PD

End of Treatment Visit
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Data Analysis
(ORR, PFS, OS, DOR, Safety)

Trial Conclusion

Click to download full resolution via product page

EGFR Signaling Pathway and Nazartinib Mechanism

This diagram outlines the core signaling pathway and Nazartinib's mechanism of action as a third-

generation EGFR TKI.
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Key Design Considerations for Researchers

Patient Population is Critical: The significant efficacy demonstrated in the phase 2 trial was

contingent on selecting treatment-naive patients with specific, sensitizing EGFR mutations [1].
Manage Dermatological Toxicity: Rash was the most common adverse event. Proactive

management strategies are essential for patient quality of life and adherence [1].
Assess CNS Activity: The observed intracranial efficacy suggests Nazartinib is a viable candidate

for patients with CNS metastases, a critical consideration in trial design and patient selection [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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